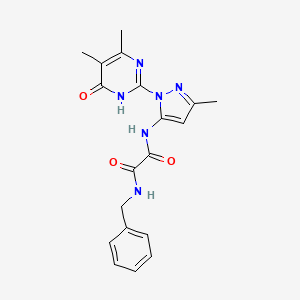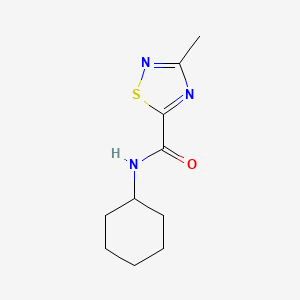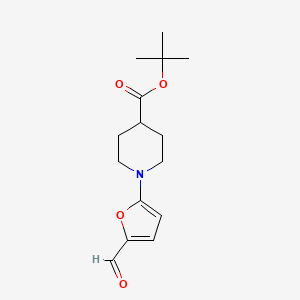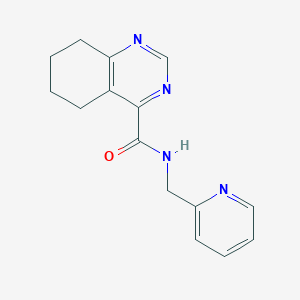![molecular formula C26H25N3O2 B2949162 1-(3-methoxyphenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 842956-07-4](/img/structure/B2949162.png)
1-(3-methoxyphenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methoxyphenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MBP and is a member of the benzimidazole family of compounds.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the synthesis of the benzimidazole ring followed by the coupling of the benzimidazole with the pyrrolidin-2-one ring. The final step involves the introduction of the 3-methoxyphenyl and 4-methylbenzyl groups.
Starting Materials
4-methylbenzylamine, o-phenylenediamine, methoxybenzaldehyde, ethyl acetoacetate, sodium ethoxide, acetic anhydride, acetic acid, sodium borohydride, 1-bromo-3-methoxybenzene, 1-(4-methylbenzyl)-1H-benzimidazole, 4-(3-methoxyphenyl)-2-pyrrolidinone
Reaction
Step 1: Synthesis of 1-(4-methylbenzyl)-1H-benzimidazole, a. Dissolve o-phenylenediamine and 4-methylbenzylamine in acetic acid, b. Add acetic anhydride dropwise and stir for 2 hours at room temperature, c. Filter the precipitate and wash with water and ethanol, d. Recrystallize the product from ethanol, Step 2: Synthesis of 4-(3-methoxyphenyl)-2-pyrrolidinone, a. Dissolve ethyl acetoacetate in ethanol and add sodium ethoxide, b. Add 1-bromo-3-methoxybenzene and stir for 24 hours at room temperature, c. Add acetic acid and sodium borohydride and stir for 2 hours at room temperature, d. Filter the precipitate and wash with water and ethanol, e. Recrystallize the product from ethanol, Step 3: Coupling of benzimidazole and pyrrolidin-2-one rings, a. Dissolve 1-(4-methylbenzyl)-1H-benzimidazole and 4-(3-methoxyphenyl)-2-pyrrolidinone in ethanol, b. Add sodium ethoxide and stir for 24 hours at room temperature, c. Filter the precipitate and wash with water and ethanol, d. Recrystallize the product from ethanol
作用機序
The mechanism of action of MBP is not fully understood. However, it has been suggested that MBP exerts its anti-tumor effects by inhibiting the activity of the proteasome, a complex enzyme that plays a crucial role in protein degradation. MBP has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. Additionally, MBP has been found to inhibit the replication of the hepatitis C virus by interfering with the viral RNA polymerase activity.
生化学的および生理学的効果
MBP has been shown to exhibit several biochemical and physiological effects. It has been found to induce apoptosis, a programmed cell death mechanism, in cancer cells. MBP has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a crucial role in the invasion and metastasis of cancer cells. Furthermore, MBP has been found to reduce the production of reactive oxygen species (ROS), indicating its potential use as an antioxidant.
実験室実験の利点と制限
MBP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Furthermore, MBP exhibits potent anti-tumor and anti-inflammatory properties, making it an ideal candidate for studying the molecular mechanisms underlying these diseases. However, the limitations of MBP include its low solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
In MBP research include investigating its effects on other cancer types, elucidating its molecular mechanisms, developing novel delivery systems, and exploring its potential as a lead compound for developing new drugs.
科学的研究の応用
MBP has been studied extensively in scientific research for its potential therapeutic applications. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. MBP has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to suppress the production of pro-inflammatory cytokines and chemokines, indicating its potential use in treating inflammatory diseases. Furthermore, MBP has been shown to exhibit antiviral activity against the hepatitis C virus.
特性
IUPAC Name |
1-(3-methoxyphenyl)-4-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-18-10-12-19(13-11-18)16-29-24-9-4-3-8-23(24)27-26(29)20-14-25(30)28(17-20)21-6-5-7-22(15-21)31-2/h3-13,15,20H,14,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKYOYYVWAOZGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-4-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2949081.png)

![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(2-methoxy-4-methylphenoxy)propanamide](/img/structure/B2949086.png)

![N-[[1-Phenyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2949090.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2949091.png)




![2-((2-Methoxybenzyl)thio)benzo[d]thiazole](/img/structure/B2949100.png)
![3-(3,4-dimethoxyphenyl)-2-methyl-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2949101.png)
